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Compound of Interest

Compound Name: MT-802

Cat. No.: B10818691

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of MT-802, a
potent PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of
Bruton's tyrosine kinase (BTK). MT-802 represents a significant advancement in targeted
protein degradation, particularly for overcoming drug resistance in various B-cell malignancies.

Core Principles of MT-802 Mediated Protein
Degradation

MT-802 is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal
system, the ubiquitin-proteasome system (UPS), to selectively eliminate BTK. It achieves this
through a "ternary complex” model involving the target protein (BTK), the E3 ubiquitin ligase
Cereblon (CRBN), and MT-802 itself.

The key steps in MT-802 mediated BTK degradation are:

» Simultaneous Binding: MT-802 possesses two distinct warheads connected by a chemical
linker. One warhead binds to BTK, while the other binds to the E3 ubiquitin ligase CRBN.
This simultaneous binding brings BTK and CRBN into close proximity, forming a ternary
complex.

» Ubiquitination: Once the ternary complex is formed, CRBN, as part of the larger E3 ligase
complex, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating
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enzyme to lysine residues on the surface of BTK. This process results in the formation of a
polyubiquitin chain on the BTK protein.

» Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition
signal for the 26S proteasome, the cell's primary protein degradation machinery. The
proteasome captures the polyubiquitinated BTK, unfolds it, and degrades it into small
peptides, thereby eliminating the functional protein from the cell.

o Catalytic Action: After BTK is degraded, MT-802 is released and can bind to another BTK
molecule and E3 ligase, initiating another cycle of degradation. This catalytic nature allows a
single molecule of MT-802 to induce the degradation of multiple BTK proteins.

A significant advantage of MT-802 is its ability to degrade both wild-type BTK and the C481S
mutant. The C481S mutation is a common mechanism of acquired resistance to covalent BTK
inhibitors like ibrutinib. By promoting the degradation of the entire protein, MT-802 circumvents
this resistance mechanism.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy and binding
affinity of MT-802.
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Parameter Cell Line BTK Genotype Value Reference
DC50
(Degradation ]
] NAMALWA Wild-type 9.1 nM [1]

Concentration
50%)
NAMALWA Wild-type 14.6 nM [3]
WT BTK XLAs Wild-type 14.6 nM [3]
C481S BTK

C481S Mutant 14.9 nM [3]
XLAs
Dmax (Maximum ]

_ NAMALWA Wild-type >99% at 250 nM  [1]

Degradation)
IC50 (Inhibitory
Concentration - Wild-type BTK 46.9 nM
50%)

C481S BTK 20.9 nM
TR-FRET Assay  BTK 18.11 nM [3]
TR-FRET Assay  CRBN 1.258 pM [3]

Signaling Pathways

MT-802-mediated degradation of BTK effectively shuts down its downstream signaling
pathways, which are crucial for B-cell proliferation, survival, and differentiation. The primary
pathways affected are the NF-kB and MAPK/ERK pathways.

BTK Downstream Signhaling Pathway
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Caption: Downstream signaling cascade initiated by BTK activation.
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MT-802 Mechanism of Action
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Caption: Mechanism of MT-802-mediated BTK degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize MT-
802.
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Western Blotting for BTK Degradation

This protocol is used to quantify the levels of BTK protein in cells following treatment with MT-
802.

o Cell Culture and Treatment:
o Culture NAMALWA (Burkitt's lymphoma) or other suitable B-cell lines in appropriate media.
o Seed cells in 6-well plates at a density of 1 x 1076 cells/mL.

o Treat cells with varying concentrations of MT-802 (e.g., O, 1, 10, 100, 250 nM) for a
specified duration (e.g., 24 hours).

e Cell Lysis:
o Harvest cells by centrifugation and wash with ice-cold PBS.
o Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
o Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
e Protein Quantification:
o Determine the protein concentration of the supernatant using a BCA protein assay.

o SDS-PAGE and Western Blotting:

o

Denature equal amounts of protein (e.g., 20-30 pg) by boiling in Laemmli sample buffer.

o Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.

o Transfer proteins to a PVDF membrane.

o Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

o Incubate the membrane with a primary antibody against BTK (e.g., rabbit anti-BTK)
overnight at 4°C.
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o Incubate with a primary antibody against a loading control (e.g., mouse anti-GAPDH or [3-
actin) to ensure equal protein loading.

o Wash the membrane three times with TBST.

o Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-
mouse IgG-HRP) for 1 hour at room temperature.

o Wash the membrane three times with TBST.

» Detection and Analysis:
o Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
o Capture images using a chemiluminescence imaging system.

o Quantify band intensities using densitometry software (e.g., ImageJ). Normalize BTK band
intensity to the corresponding loading control band intensity.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for Binding Affinity

This assay is used to determine the binding affinity (IC50) of MT-802 to BTK and CRBN.

e Reagents:

[¢]

Recombinant human BTK protein.

o

Recombinant human CRBN/DDB1 complex.

o

Biotinylated tracer ligand for BTK.

o

Fluorescently labeled ligand for CRBN (e.g., based on thalidomide).

[¢]

Europium-labeled anti-His antibody (for His-tagged proteins).

[¢]

Streptavidin-d2 (acceptor fluorophore).

e Assay Procedure (BTK Binding):
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[e]

In a 384-well plate, add MT-802 at various concentrations.

o

Add a fixed concentration of His-tagged BTK protein.

[¢]

Add a fixed concentration of biotinylated BTK tracer.

[¢]

Add Europium-labeled anti-His antibody and Streptavidin-d2.

[e]

Incubate at room temperature for a specified time (e.g., 1-2 hours) protected from light.

o Assay Procedure (CRBN Binding):

o In a 384-well plate, add MT-802 at various concentrations.

o Add a fixed concentration of the CRBN/DDB1 complex.

o Add a fixed concentration of the fluorescently labeled CRBN ligand.

o Incubate at room temperature for a specified time (e.g., 1-2 hours) protected from light.
» Data Acquisition and Analysis:

o Read the plate on a TR-FRET-compatible plate reader, measuring emission at two
wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

o Calculate the TR-FRET ratio (acceptor emission / donor emission).

o Plot the TR-FRET ratio against the log of the MT-802 concentration and fit the data to a
four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of MT-802 on the viability and proliferation of cancer cells.
o Cell Seeding:

o Seed cells (e.g., NAMALWA) in a 96-well plate at an appropriate density (e.g., 5,000-
10,000 cells/well).
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o Allow cells to adhere and grow for 24 hours.

e Compound Treatment:

o Treat cells with a serial dilution of MT-802 for a specified period (e.g., 72 hours).
o Assay Procedure (MTT):

o Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

o Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the
formazan crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o Assay Procedure (CellTiter-Glo®):

o

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

[¢]

Add CellTiter-Glo® reagent to each well.

[¢]

Mix on an orbital shaker for 2 minutes to induce cell lysis.

[e]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

o

Measure luminescence using a luminometer.
o Data Analysis:
o Subtract the background absorbance/luminescence from all readings.

o Normalize the data to vehicle-treated control cells to determine the percentage of cell
viability.

o Plot cell viability against the log of the MT-802 concentration and fit the data to a dose-
response curve to calculate the IC50 value.

Experimental and Logical Workflows
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General Workflow for Characterizing a PROTAC
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Caption: A typical workflow for the development and characterization of a PROTAC molecule.

This guide provides a foundational understanding of the principles and methodologies
associated with MT-802. For further details, it is recommended to consult the primary literature,
particularly the work by Buhimschi et al. in Biochemistry (2018).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Targeting the C481S lbrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using
PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nim.nih.gov]

» 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras
(PROTACS) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC
[pmc.ncbi.nlm.nih.gov]

e 3. medchemexpress.com [medchemexpress.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to MT-802 Mediated
Protein Degradation]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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